molecular formula C4H9ClN4 B1446794 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride CAS No. 4320-99-4

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Cat. No. B1446794
CAS RN: 4320-99-4
M. Wt: 148.59 g/mol
InChI Key: OZEXKHWKOSLTPI-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is likely to be a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile structure in organic chemistry, with potential applications in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 1,2,3-triazole ring attached to an ethan-1-amine group. The hydrochloride indicates that the compound is likely a salt, with the amine group protonated and the chloride ion as the counterion .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and their nitrogen atoms can participate in hydrogen bonding .

Scientific Research Applications

Triazole Derivatives: A Broad Spectrum of Biological Activities

Triazole derivatives, including 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride, have been extensively researched for their wide range of biological activities. These compounds are of significant interest due to their structural variations and the potential for new drug development. Triazoles are known for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of triazoles in drug synthesis is motivated by the need for new treatments against diseases and the growing resistance of pathogens to existing drugs. This research highlights the importance of triazoles in developing new pharmaceuticals and addresses the challenge of antibiotic resistance and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Applications in Organic Synthesis and Industrial Use

Triazole derivatives are also pivotal in the fine organic synthesis industry, used in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role extends to the production of analytical and flotation reagents, heat-resistant polymers, and ionic liquids, underscoring their versatility in applied sciences, biotechnology, energy, and chemistry. This broad utility showcases triazoles as foundational compounds in various agricultural and medical products, demonstrating their critical role in enhancing the efficiency and sustainability of industrial processes (Nazarov et al., 2021).

Eco-friendly Synthesis Approaches

Recent advances in the eco-friendly synthesis of triazoles, including 1,2,3-triazole derivatives, have emphasized the importance of sustainable chemical processes. The development of new and recoverable catalysts, such as those derived from natural sources or employing green chemistry principles, highlights the ongoing efforts to minimize environmental impact while maintaining high efficiency in triazole synthesis. These methods offer advantages like shorter reaction times, higher yields, and the reduction of hazardous waste, aligning with the global push towards greener and more sustainable chemical manufacturing processes (de Souza et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” would depend on its potential applications. Given the versatility of 1,2,3-triazoles, there could be many possible directions for future research .

properties

IUPAC Name

2-(triazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-4-8-6-2-3-7-8;/h2-3H,1,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEXKHWKOSLTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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